N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride
Description
Properties
IUPAC Name |
N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.2ClH/c1-9(2)5-7-8-6-10(3)4;;/h5-6H,1-4H3;2*1H/b7-5+,8-6+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCFXUJXOETMY-ZHINHYBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN=CN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=N/N=C/N(C)C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Reaction
The most widely documented method for synthesizing N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride involves a two-step reaction sequence utilizing thionyl chloride (SOCl₂) and hydrazine hydrate (N₂H₄·H₂O). The procedure, adapted from literature protocols, proceeds as follows:
Reagents and Stoichiometry
-
Dimethylformamide (DMF) : Serves as both reactant and solvent.
-
Thionyl chloride (SOCl₂) : Acts as a chlorinating agent to generate a reactive intermediate.
-
Hydrazine hydrate (98%) : Provides the hydrazine moiety for nucleophilic attack.
A typical molar ratio of DMF to SOCl₂ to hydrazine hydrate is 1:1.2:1.5, though excess thionyl chloride ensures complete conversion.
Step-by-Step Procedure
-
Chloroiminium Intermediate Formation :
Thionyl chloride (19 mL, 260 mmol) is added dropwise to anhydrous DMF (12 mL) at -5°C under vigorous stirring. The exothermic reaction forms a chloroiminium intermediate (Vilsmeier-Haack reagent), characterized by a pale yellow coloration. The mixture is stirred at -5°C for 24 hours to ensure complete reaction. -
Hydrazine Addition :
A solution of hydrazine hydrate (3 mL, 98%, 60 mmol) in DMF (12 mL) is slowly introduced to the reaction vessel. The temperature is maintained at 25°C for 48 hours, allowing nucleophilic substitution to proceed. -
Isolation and Purification :
The resulting white precipitate is vacuum-filtered, washed sequentially with cold DMF and diethyl ether, and dried under reduced pressure. The product is obtained as a crystalline solid with a typical yield of 68–85%.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature (Step 1) | -5°C to 0°C | Prevents side reactions |
| Reaction Time | 24–48 hours | Ensures complete intermediate formation |
| Hydrazine Stoichiometry | 1.5 equivalents | Avoids excess unreacted hydrazine |
Alternative Transamination Approaches
While less common, transamination reactions involving N,N-dimethylformamide azine dihydrochloride have been explored. Bartlett and Humphrey demonstrated that heating the dihydrochloride with anilines in solvent-free conditions yields 4-aryl-1,2,4-triazoles. However, this method focuses on downstream applications rather than the direct synthesis of the dihydrochloride itself.
Reaction Mechanism and Critical Parameters
Mechanistic Insights
The synthesis proceeds via a Vilsmeier-Haack mechanism :
-
Chloroiminium Formation : DMF reacts with SOCl₂ to generate an electrophilic chloroiminium ion ().
-
Hydrazine Nucleophilic Attack : Hydrazine hydrate attacks the electrophilic carbon, displacing chloride and forming a hydrazonamide intermediate.
-
Protonation and Salt Formation : The product precipitates as a dihydrochloride salt due to protonation by residual HCl generated during the reaction.
Optimization Strategies
-
Solvent Selection : Anhydrous DMF ensures homogeneity and stabilizes reactive intermediates.
-
Temperature Control : Strict maintenance of -5°C during thionyl chloride addition minimizes side reactions (e.g., over-chlorination).
-
Workup Protocol : Washing with DMF removes unreacted starting materials, while diethyl ether eliminates residual moisture.
Analytical Characterization and Purity Assessment
Spectroscopic Data
Purity Considerations
Industrial-grade batches typically exhibit purities ≥98%, as determined by HPLC with UV detection at 254 nm. Common impurities include residual DMF (<0.5%) and hydrazine derivatives (<1.2%).
Industrial Production Considerations
While no large-scale manufacturing data is publicly available, lab protocols suggest potential scalability through:
Chemical Reactions Analysis
Types of Reactions
N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 16227-06-8
- Molecular Formula : C₆H₁₆Cl₂N₄
- Molecular Weight : 215.12 g/mol
- Purity : Typically 95% (laboratory grade) , with industrial grades reaching 99% .
- Structural Features: The compound consists of a formohydrazonamide backbone substituted with dimethylamino groups and two hydrochloride counterions. Its tautomeric equilibria and electrophilic reactivity are critical to its synthetic utility .
Applications :
Primarily used as an organic building block in pharmaceuticals and agrochemicals. Its hydrazonamide structure enables participation in condensation and cyclization reactions, particularly in synthesizing heterocyclic compounds .
To contextualize its properties and applications, the compound is compared to structurally or functionally related hydrochlorides and hydrazonamide derivatives.
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Functional Analogues
- Formetanate Hydrochloride (C₁₀H₁₆ClN₃O₂): A carbamate insecticide with a formamidine core. Unlike the target compound, it lacks hydrazonamide functionality but shares electrophilic reactivity due to the dimethylamino group .
- N,N'-Bis((3-(trimethylammonium)propyl)amino)-naphthalene diimide (3b): A fluorimetric probe with cationic substituents. While structurally distinct, its synthesis (HPLC purification) and application (DNA/RNA binding) highlight differences in biological utility compared to the target compound’s role in small-molecule synthesis .
Physicochemical Properties
- Solubility : The target compound exhibits variable solubility predictions (2.92 mg/mL via Ali model vs. 117 mg/mL via SILICOS-IT) , contrasting with the lipophilic 13 and highly soluble Opipramol Dihydrochloride .
- Purity Variability : Industrial-grade target compound (99%) exceeds typical laboratory purity (95%) , a trend less common in analogues like 3b (HPLC-purified) .
Biological Activity
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride (commonly referred to as DMFA dihydrochloride) is a chemical compound belonging to the class of hydrazonamides. Its unique structure, characterized by a dimethylamino group and a methylene bridge, suggests potential biological activities that are currently under investigation. This article explores the biological activity of DMFA dihydrochloride, including its mechanisms of action, applications in research, and comparisons with related compounds.
- Molecular Formula : C₆H₁₆Cl₂N₄
- Molecular Weight : 215.12 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water due to its dihydrochloride form
The biological activity of DMFA dihydrochloride is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions can lead to:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their structure and function.
- Enzyme Inhibition : Initial studies suggest that DMFA may inhibit specific enzymes, disrupting cellular processes essential for pathogen survival or tumor growth.
- Cell Membrane Interaction : The hydrophobic nature of the dimethylamino group may facilitate interactions with cell membranes, affecting membrane integrity and function.
Biological Activities
Research has indicated various biological activities associated with DMFA dihydrochloride:
- Antimicrobial Properties : Preliminary studies suggest that DMFA exhibits significant antimicrobial activity against a range of pathogenic bacteria. For instance, it has been tested in nanogel formulations that enhance its efficacy against resistant strains.
- Anticancer Potential : Investigations into the compound's anticancer properties have shown promise in vitro, where it demonstrated cytotoxic effects on cancer cell lines. The mechanisms behind this activity are still being elucidated but may involve apoptosis induction or cell cycle arrest .
- Drug Delivery Systems : DMFA has been utilized in the development of hydrogels for controlled drug release. These hydrogels have shown stability and responsiveness to pH changes, which can be advantageous for targeted drug delivery applications .
Case Studies
Several studies have been conducted to assess the biological activity of DMFA dihydrochloride:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the effectiveness of DMFA in inhibiting bacterial growth.
- Methodology : The compound was incorporated into a nanogel matrix and tested against common pathogens.
- Results : The nanogel exhibited significant inhibition rates, suggesting potential for development as an antimicrobial agent.
-
Cytotoxicity Assessment in Cancer Cells :
- Objective : To investigate the cytotoxic effects of DMFA on various cancer cell lines.
- Methodology : MTT assays were performed to measure cell viability after treatment with varying concentrations of DMFA.
- Results : Significant reductions in cell viability were observed, particularly at higher concentrations, indicating its potential as an anticancer therapeutic .
-
Controlled Release Hydrogel Development :
- Objective : To create a hydrogel system for controlled drug delivery using DMFA.
- Methodology : Hydrogels were synthesized and tested for drug encapsulation and release profiles.
- Results : The hydrogels demonstrated sustained release kinetics and stability under physiological conditions, highlighting their utility in biomedical applications .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Dimethylformamide | C₃H₇N | Solvent properties; lacks hydrazone structure |
| 4-Aminoantipyrine | C₁₁H₁₂N₄O | Antipyretic properties; different functional groups |
| Benzaldehyde hydrazone | C₇H₈N₂ | Simple hydrazone; lacks dimethylamino group |
DMFA dihydrochloride stands out due to its dual functionality as both an amine and a hydrazone, which may enhance its biological activity compared to simpler analogs. Its structural complexity allows for diverse interactions within biological systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via condensation of dimethylamine derivatives with formaldehyde and subsequent hydrochlorination. Key steps include:
- Reacting dimethylamine with formaldehyde under controlled pH (8–10) and temperature (40–60°C) to form intermediates.
- Hydrochlorination using concentrated HCl to precipitate the dihydrochloride salt.
- Solvent selection (e.g., ethanol or acetonitrile) improves yield by stabilizing intermediates. Reaction monitoring via thin-layer chromatography (TLC) and optimization of stoichiometric ratios (e.g., 1:2.5 amine:formaldehyde) are critical .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., dimethylamino methylene peaks at δ 2.8–3.2 ppm).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using a C18 column with UV detection (λ = 254 nm).
- Mass Spectrometry (LC-MS) : Validates molecular weight (215.12 g/mol) and detects impurities via fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry be integrated into the experimental design for modifying this compound's structure to enhance biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity with biological targets.
- Reaction Path Search : Employ algorithms (e.g., GRRM) to explore energetically favorable pathways for synthesizing derivatives.
- Machine Learning : Train models on existing bioactivity data to prioritize structural modifications (e.g., adding sulfonamide groups) for improved antimicrobial activity .
Q. What strategies are recommended for resolving contradictory data in biological activity studies of this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency.
- Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects.
- Comparative Studies : Benchmark against structurally similar compounds (e.g., hydrazone derivatives) to isolate structure-activity relationships .
Q. What is the proposed mechanism of action for this compound's interaction with biological targets, and how can this be validated experimentally?
- Methodological Answer :
- Hypothesis : The dimethylamino group facilitates covalent binding to cysteine residues in enzymes (e.g., glutathione S-transferase), inhibiting catalytic activity.
- Validation :
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd).
- Site-Directed Mutagenesis : Replace cysteine residues in target proteins to assess activity loss.
- X-ray Crystallography : Resolve co-crystal structures to visualize binding modes .
Q. How do solvent choices (e.g., DMF vs. dichloromethane) influence the reaction kinetics and product yield in its synthesis?
- Methodological Answer :
- DMF : Enhances nucleophilicity of intermediates, accelerating condensation (k = 0.15 min⁻¹ at 50°C) but may require post-synthesis purification to remove residues.
- Dichloromethane : Reduces side reactions (e.g., over-hydrochlorination) due to low polarity, yielding 85–90% product.
- Kinetic Studies : Use gas chromatography (GC) to monitor solvent effects on reaction progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
